molecular formula C16H15FN6OS B607441 Fezolinetant CAS No. 1629229-37-3

Fezolinetant

Numéro de catalogue: B607441
Numéro CAS: 1629229-37-3
Poids moléculaire: 358.4 g/mol
Clé InChI: PPSNFPASKFYPMN-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Fezolinetant undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically metabolites that retain the core structure of this compound .

Applications De Recherche Scientifique

Clinical Applications

The primary application of fezolinetant is in the management of VMS due to menopause. Its development has been driven by the need for effective non-hormonal treatment options for women who are unsuitable for hormone therapy or prefer alternatives.

Key Clinical Trials

  • SKYLIGHT Trials :
    • SKYLIGHT 1 and 2 : These pivotal Phase 3 trials assessed the efficacy and safety of this compound at doses of 30 mg and 45 mg over a 12-week period, followed by an extension phase. Results indicated significant reductions in both the frequency and severity of VMS compared to placebo, with improvements observed as early as one week into treatment .
    • SKYLIGHT 4 : This study further evaluated the long-term safety and tolerability of this compound over 52 weeks, confirming its favorable safety profile with no severe drug-induced liver injuries reported .
  • DAYLIGHT Trial :
    • Conducted with over 450 women considered unsuitable for hormone therapy, this Phase 3b trial demonstrated that this compound significantly reduced VMS frequency and severity over a 24-week period compared to placebo. The results reinforced its role as an effective treatment option for menopausal symptoms .

Efficacy Data

The following table summarizes the efficacy outcomes from key trials involving this compound:

Trial Name Population Duration Primary Outcomes Key Findings
SKYLIGHT 1Women aged 40-65 with moderate-to-severe VMS12 weeks + 40 weeks extensionReduction in VMS frequency and severitySignificant reductions noted; improvements maintained
SKYLIGHT 4Same population as SKYLIGHT 152 weeksLong-term safety and tolerabilityNo severe adverse events; consistent efficacy observed
DAYLIGHTWomen unsuitable for hormone therapy24 weeksReduction in VMS frequency and severityStatistically significant improvements; well tolerated

Safety Profile

This compound has been generally well tolerated across studies. The most common adverse events reported include headaches and COVID-19 related symptoms. Notably, elevations in liver enzymes were asymptomatic and resolved after discontinuation of the drug. Serious treatment-emergent adverse events occurred in less than 5% of participants across trials .

Mécanisme D'action

Fezolinetant exerts its effects by antagonizing the neurokinin-3 receptor. This receptor is involved in the regulation of body temperature and other physiological processes. By blocking the binding of neurokinin B to the neurokinin-3 receptor, this compound modulates neuronal activity in the thermoregulatory center of the brain, thereby reducing the frequency and severity of vasomotor symptoms .

Activité Biologique

Fezolinetant is a novel non-hormonal treatment primarily aimed at alleviating moderate to severe vasomotor symptoms (VMS) associated with menopause. As a neurokinin 3 (NK3) receptor antagonist, it functions by blocking neurokinin B (NKB) binding, which is crucial in regulating thermoregulatory processes. This article will delve into the biological activity of this compound, highlighting its efficacy, safety profile, and mechanisms of action based on diverse clinical studies.

This compound specifically targets the NK3 receptor, part of a neuropeptide signaling pathway that influences body temperature regulation. By inhibiting NKB binding on KNDy neurons, this compound modulates neuronal activity in the hypothalamic thermoregulatory center, thereby reducing the frequency and severity of hot flashes .

Efficacy in Clinical Trials

Several pivotal trials have evaluated the efficacy of this compound:

  • DAYLIGHT Study : This 24-week trial demonstrated that this compound 45 mg significantly reduced the frequency of moderate-to-severe VMS compared to placebo. Participants reported improvements in quality of life (QoL) metrics, including sleep disturbances and overall activity impairment .
  • SKYLIGHT Trials : The SKYLIGHT 1 and 2 trials involved over 2,200 women and assessed the drug's effectiveness over 12 weeks with an extension phase. Results indicated that this compound significantly reduced VMS frequency by approximately 1.87 to 2.07 episodes per day compared to placebo at week 4 and maintained this reduction through week 12 .

Summary of Key Findings

StudyPopulation SizeTreatment DurationPrimary EndpointResults
DAYLIGHT45324 weeksVMS frequencySignificant reduction in VMS frequency (p<0.001)
SKYLIGHT 1220512 weeksVMS frequencyReduction of -2.07 episodes/day (p<0.001)
SKYLIGHT 4183052 weeksSafety & tolerabilityNo significant safety concerns; mild/moderate AEs

Safety Profile

This compound has shown a favorable safety profile across various studies:

  • Adverse Events : Most treatment-emergent adverse events were mild to moderate, with headache being the most common side effect. Serious adverse events were rare .
  • Liver Enzyme Levels : Elevations in liver enzymes were observed but were generally asymptomatic and resolved after discontinuation of the drug. No cases of severe drug-induced liver injury were reported .
  • Endometrial Safety : In long-term studies, there were no significant cases of endometrial hyperplasia or malignancy among participants treated with this compound .

Case Studies

  • Case Study: Efficacy in Hormone Therapy-Averse Patients
    A subgroup analysis from the DAYLIGHT study highlighted that patients who were averse to hormone therapy experienced significant reductions in VMS frequency and severity after receiving this compound for 24 weeks. This underscores its utility as a non-hormonal alternative for managing menopausal symptoms .
  • Long-Term Safety Case Study
    In the SKYLIGHT 4 trial, long-term administration (up to 52 weeks) confirmed that this compound was well tolerated without significant adverse effects on endometrial health or bone mineral density, making it a promising option for long-term management of menopausal symptoms .

Propriétés

IUPAC Name

(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6OS/c1-9-13-19-20-14(15-18-10(2)21-25-15)23(13)8-7-22(9)16(24)11-3-5-12(17)6-4-11/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSNFPASKFYPMN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601103615
Record name Fezolinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629229-37-3
Record name [(8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl](4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629229-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fezolinetant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629229373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fezolinetant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fezolinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEZOLINETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNE45KXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.